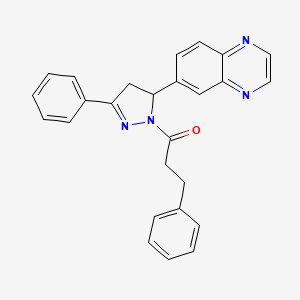

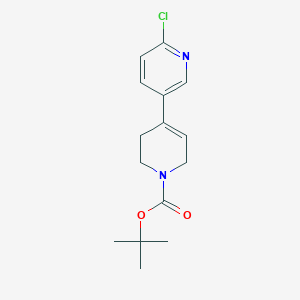

![molecular formula C8H15ClN2O B2495146 (3S,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride CAS No. 2230901-11-6](/img/structure/B2495146.png)

(3S,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related pyrroles and pyrazines involves the use of Rh(II)-catalyzed reactions of 1,2,3-triazoles with isoxazoles, demonstrating the versatility of catalytic systems in obtaining heterocyclic compounds. These reactions yield 4-aminopyrrole-3-carboxylates and pyrazine-2-carboxylates, highlighting the influence of reaction conditions and catalysts on product distribution (Rostovskii et al., 2017). Additionally, a facile synthesis method for hexahydropyrrolo[1,2-a][1,2,3]triazolo[1,5-d]pyrazines showcases a two-step protocol involving AuBr3-catalyzed coupling and intramolecular [3 + 2] dipolar cycloaddition reactions, emphasizing the role of gold catalysis in heterocyclic synthesis (Dhondge et al., 2013).

Scientific Research Applications

1. Domino Approach to Pyrazino-indoles and Pyrroles

An efficient and flexible approach to biologically relevant dihydropyrazino[1,2-a]indol-1(2H)ones and dihydropyrrolo[1,2-a]pyrazin-1(2H)ones was disclosed, utilizing a domino Michael/intramolecular nucleophilic substitution pathway. This method is significant for chemoselective and regioselective processes in the production of these compounds, highlighting their potential in various scientific applications (Palomba et al., 2018).

2. Structural Studies and Isolation from Burkholderia Thailandensis MSMB43

The compound, a cyclic dipeptide isolated from Burkholderia thailandensis MSMB43, shows specific structural features. X-ray crystallography was used to determine the absolute configurations of the chiral centers, revealing detailed insights into the compound's structure and potential interactions (Liu et al., 2012).

3. Enantiomerically Pure Piperazines Synthesis

A method for synthesizing enantiomerically pure piperazines was developed, demonstrating the utility of the compound in generating structurally specific and optically active molecules. This approach is important for the creation of compounds with potential pharmaceutical applications (Harish & Periasamy, 2017).

4. Switchable Synthesis of Pyrroles and Pyrazines

A study on the switchable synthesis of pyrroles and pyrazines highlighted the versatile nature of the compound, indicating its significance in synthetic chemistry. The research provided insights into the influence of catalysts on product distribution, which is crucial for tailoring the synthesis according to specific requirements (Rostovskii et al., 2017).

5. Synthesis and Properties of N-unsubstituted Pyrrolo[2,1-c]-1,3-diazacycloalkano[1,2-a]pyrazinones

This research explored the synthesis and properties of novel heterocyclic systems, demonstrating the compound's relevance in the development of new chemical entities. The study presented transformations leading to a variety of heterocyclic systems, highlighting the compound's role in expanding the chemical space (Mokrov et al., 2011).

6. Design and Preparation via 1H-3,4-Dihydropyrrolo[1,2-a] Pyrazin-1-One Route

A method for preparing 1H-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one was detailed, showcasing the compound's utility in synthesizing complex molecules. The research is significant for its methodological approach, offering a pathway for creating compounds with potential applications in various scientific fields (Guo et al., 2011).

Safety And Hazards

properties

IUPAC Name |

(3S,8aS)-3-methyl-2,3,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O.ClH/c1-6-8(11)10-4-2-3-7(10)5-9-6;/h6-7,9H,2-5H2,1H3;1H/t6-,7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCDKHLQMAKSRPY-LEUCUCNGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N2CCCC2CN1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N2CCC[C@H]2CN1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

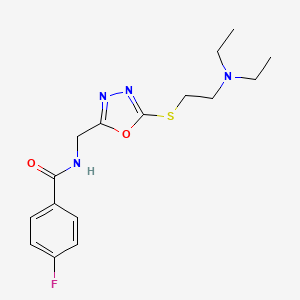

![1-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide](/img/structure/B2495063.png)

![2-[3-(3,4-Dichloroanilino)-1-methoxy-2-propenylidene]malononitrile](/img/structure/B2495064.png)

![6-[4-[2-(Furan-2-yl)-2-hydroxyethyl]piperazine-1-carbonyl]-2-methylpyridazin-3-one;hydrochloride](/img/structure/B2495065.png)

![Benzo[b]thiophen-2-ylmethanamine hydrochloride](/img/structure/B2495068.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2495075.png)

![(1S,6R)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/no-structure.png)

![Dispiro[2.0.2^{4}.1^{3}]heptane-7-carboxylic acid](/img/structure/B2495082.png)

![8-(9H-Fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2495084.png)